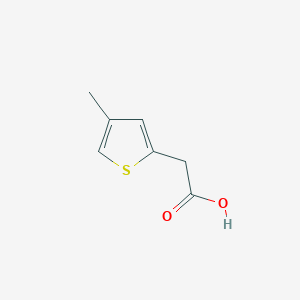

4-Methyl-2-thiopheneacetic acid

Descripción general

Descripción

4-Methyl-2-thiopheneacetic acid is an organosulfur compound. It is one of the two isomeric thiophene acetic acids . It is prepared from 2-acetylthiophene and is a precursor to the antibiotics cephaloridine and cephalothin .

Synthesis Analysis

The synthesis of 4-Methyl-2-thiopheneacetic acid involves several steps. It starts with adding thiophene, methylbenzene, and anhydrous aluminium chloride to a reaction container. Methyl chloroacetate is added dropwise while heating to 50-60°C. After cooling the reaction liquid to room temperature, an appropriate amount of ice water and hydrochloric acid is added .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor. In most of its reactions, it resembles benzene . Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene-based analogs, including 4-Methyl-2-thiopheneacetic acid, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Agents

Thiophene derivatives, such as 2-Butylthiophene, are used as raw materials in the synthesis of anticancer agents . This suggests that 4-Methyl-2-thiopheneacetic acid could potentially be used in similar applications.

Anti-Atherosclerotic Agents

2-Octylthiophene, another thiophene derivative, is used in the synthesis of anti-atherosclerotic agents . This opens up the possibility for 4-Methyl-2-thiopheneacetic acid to be used in similar therapeutic applications.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that 4-Methyl-2-thiopheneacetic acid could potentially be used in similar industrial applications.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This indicates that 4-Methyl-2-thiopheneacetic acid could potentially be used in the development of new organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 4-Methyl-2-thiopheneacetic acid could potentially be used in the production of OLEDs.

Direcciones Futuras

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mecanismo De Acción

Target of Action

4-Methyl-2-thiopheneacetic acid, like other thiophene derivatives, is a potential class of biologically active compounds . . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s worth noting that many thiophene derivatives are known to inhibit cyclooxygenase (cox) enzymes , which play a crucial role in the inflammatory response. By inhibiting these enzymes, they can potentially reduce inflammation and pain.

Biochemical Pathways

Thiophene derivatives are known to affect various biochemical pathways. For instance, they have been found to inhibit the synthesis of prostaglandins by blocking the action of cyclooxygenase enzymes . This inhibition can lead to a decrease in inflammation and pain.

Result of Action

Given that thiophene derivatives are known to exhibit a variety of pharmacological properties , it’s plausible that 4-Methyl-2-thiopheneacetic acid may also have similar effects. For instance, it may have anti-inflammatory effects due to potential inhibition of cyclooxygenase enzymes .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can affect the action of many chemical compounds

Propiedades

IUPAC Name |

2-(4-methylthiophen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-2-6(10-4-5)3-7(8)9/h2,4H,3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTJWZPIMZYFNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-thiopheneacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B3373286.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3373306.png)

![tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate](/img/structure/B3373322.png)

![3-[(3-Methylbut-2-en-1-yl)oxy]benzoic acid](/img/structure/B3373366.png)

![4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3373388.png)